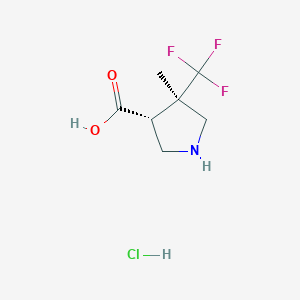

![molecular formula C13H11N5O3 B2767213 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338658-79-9](/img/structure/B2767213.png)

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

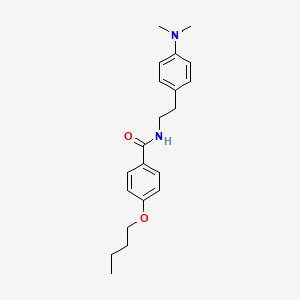

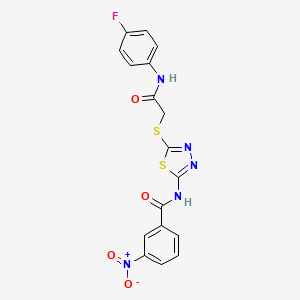

The compound “1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazole ring is attached to a pyridine ring and an imidazole ring, both of which are aromatic heterocycles .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general structures of oxadiazole, pyridine, and imidazole rings. The compound likely has a planar structure due to the presence of the aromatic rings . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Oxadiazoles are known to participate in various chemical reactions due to the presence of the nitrogen and oxygen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar oxadiazole, pyridine, and imidazole rings would likely make the compound polar and capable of forming hydrogen bonds . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

Continuous-flow Synthesis of Imidazo-oxadiazoles

A study detailed the continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles, which are structurally similar to the compound , starting from carboxylic acids. This method applied to the synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles demonstrates the efficiency of a multistep continuous-flow system in producing these compounds with high purity and excellent overall yields, suggesting the potential for scalable and environmentally friendly synthetic routes for similar structures (Herath & Cosford, 2017).

Novel Synthesis Approaches

Another study reported a one-pot synthesis method for imidazo[1,5-a]pyridines from carboxylic acids, demonstrating a versatile approach to introduce various substituents into the molecule. This synthesis route could potentially be adapted to produce compounds with a structure similar to "1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid" and explore their applications in drug discovery and material science (Crawforth & Paoletti, 2009).

Functionalization Reactions and Theoretical Studies

Research on the functionalization reactions of certain carboxylic acids and acid chlorides with diamines has led to the synthesis of various heterocyclic compounds, including imidazo and pyrazole derivatives. These studies not only expand the chemical toolbox for synthesizing complex molecules but also offer insights into their potential applications in designing new materials and biologically active compounds (Yıldırım, Kandemirli, & Demir, 2005).

Optical Properties and Molecular Design

Investigations into the synthesis and characterization of novel oxadiazole derivatives, like those incorporating the 1,2,4-oxadiazole moiety, reveal their promising optical properties. These findings are crucial for developing new materials for electronic and photonic applications, showcasing the broader impact of research on compounds related to "this compound" in material science (Ge et al., 2014).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities indicates the potential biological applications of compounds featuring oxadiazole and imidazole groups. These studies contribute to the ongoing search for new antimicrobial agents and underline the importance of heterocyclic chemistry in drug discovery (Bayrak et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Imidazole derivatives also show a broad range of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other 1,2,4-oxadiazole and imidazole derivatives, it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds have been found to impact a variety of biochemical pathways, including those involved in cancer, inflammation, and various infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their absorption and distribution .

Result of Action

Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .

Direcciones Futuras

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its physical and chemical properties. Given the biological activity of many oxadiazole derivatives, this compound could be a potential candidate for drug development .

Propiedades

IUPAC Name |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c1-2-10-16-12(21-17-10)8-4-3-5-14-11(8)18-6-9(13(19)20)15-7-18/h3-7H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOVDXDBRBJWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)

![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/no-structure.png)

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)